molecular formula C5H7NO2S2 B6181265 5-methylthiophene-3-sulfonamide CAS No. 1017264-52-6

5-methylthiophene-3-sulfonamide

Cat. No.: B6181265
CAS No.: 1017264-52-6
M. Wt: 177.2
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Description

5-methylthiophene-3-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry. Sulfonamides, on the other hand, are a crucial class of drugs with various biological activities such as antibacterial, antiviral, anticancer, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methylthiophene-3-sulfonamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield amines.

Mechanism of Action

The mechanism of action of 5-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, inhibiting its activity. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide
  • Thiophene-3-sulfonamide
  • 2-methylthiophene-3-sulfonamide

Comparison

5-methylthiophene-3-sulfonamide is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different binding affinities and inhibitory effects on enzymes .

Properties

CAS No.

1017264-52-6

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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